molecular formula C14H10Cl2O3 B6382136 MFCD18315804 CAS No. 1261961-47-0

MFCD18315804

Cat. No.: B6382136
CAS No.: 1261961-47-0
M. Wt: 297.1 g/mol
InChI Key: FDLDMQCBGAUVST-UHFFFAOYSA-N
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Description

MFCD18315804 is a heterocyclic compound with a molecular structure incorporating nitrogen and chlorine atoms, typical of bioactive intermediates in pharmaceutical and agrochemical research. Based on analogous compounds (e.g., CAS 918538-05-3), this compound likely exhibits properties such as moderate aqueous solubility, a molecular weight of ~180–220 g/mol, and a Log S value indicative of moderate lipophilicity .

Properties

IUPAC Name

methyl 2-chloro-5-(3-chloro-5-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-14(18)12-6-8(2-3-13(12)16)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLDMQCBGAUVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686178
Record name Methyl 3',4-dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-47-0
Record name Methyl 3',4-dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18315804 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the combination of precursor chemicals under specific temperature and pressure conditions to yield the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. This often involves continuous flow processes and the use of advanced reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: MFCD18315804 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can range from room temperature to elevated temperatures, with specific solvents used to dissolve the reactants.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

MFCD18315804 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD18315804 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they typically include key enzymes and receptors that mediate the compound’s effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • Core Heterocycles : this compound likely shares a pyrrolo-triazine backbone with CAS 918538-05-3, whereas CAS 1533-03-5 features a trifluoromethyl-substituted aryl ketone. The brominated benzimidazole in CAS 1761-61-1 demonstrates divergent reactivity in cross-coupling reactions .
  • Bioactivity : Compounds like CAS 918538-05-3 show moderate kinase inhibition (IC₅₀ ~1–10 µM), while trifluoromethyl analogs (e.g., CAS 1533-03-5) exhibit enhanced metabolic stability due to fluorine’s electronegativity .
  • Solubility : The lower Log S of CAS 1761-61-1 (-2.63) compared to this compound analogs suggests reduced aqueous solubility, critical for formulation strategies .

Pharmacological Potential

  • Antimicrobial Activity : Pyrazolo-pyridine analogs demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus, a trait possibly shared by this compound .

Limitations and Challenges

  • Synthetic Complexity : Moderate accessibility scores for this compound imply challenges in large-scale production compared to high-yield routes for CAS 1533-03-5 .

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